Home > Products > Building Blocks P15487 > 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one
7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one - 53841-98-8

7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Catalog Number: EVT-3152034
CAS Number: 53841-98-8
Molecular Formula: C11H14N2O
Molecular Weight: 190.246
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This series of novel derivatives was synthesized from 1,2,3,4-tetrahydro-1-naphthalenone. These compounds were evaluated for their anticonvulsant activity using the maximal electroshock (MES) test and subcutaneous pentylenetetrazol (scPTZ) test. Neurotoxicity was assessed using the rotarod neurotoxicity test. One compound, specifically 3-(methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-one (Compound 4 in the study), showed significant anticonvulsant activity with an ED50 of 26.4 in the MES test and 40.2 in the scPTZ test [].

7-Methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol

Compound Description: This compound was synthesized via reductive cleavage of the N-O bond in the corresponding 7-methyl-2-exo-(1′-naphthyl)-1,4-epoxytetrahydro-1-benzazepine. Its crystal structure was determined using X-ray powder diffraction, revealing a monoclinic system with the space group P2/c [].

4-Methyl- and 4-Methyl-7-substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones

Compound Description: This study focused on developing a synthesis route for optically active, variously substituted 4-methyl- and 4-methyl-7-substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones. These compounds are analogues of the commercially available drug Lofendazam (7-chloro-5-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one). The researchers synthesized 41 optically active compounds with the same configuration and studied their UV and CD spectra, specifically focusing on the parent compounds without additional benzene ring substitutions [].

Compound Description: These 1,5-benzodiazepin-2-one derivatives were designed and computationally docked into the active site of cavity 1# of the GABA-A receptor-associated protein (1KJT). The study aimed to determine their potential binding mode and compare their binding affinities with Lofendazam, a known GABA agonist [].

Compound Description: This compound is a potent and selective CCKB antagonist, synthesized starting from 2-amino-4-methylbenzophenone. The synthetic route involved a key intramolecular benzazepinone ring formation step followed by selective reduction to afford the cis-3-amino-8-methyl-5-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-2-one core [].

(-)-4,5-Dihydrodiazepam (7-chloro-1,3,4,5-tetrahydro-1-methyl-5-phenyl-2H-1,4-benzo[2-14C]diazepin-2-one)

Compound Description: This compound is a derivative of diazepam where the double bond between the 4 and 5 position in the seven-membered ring is reduced. A study investigating its metabolism in rats identified diazepam and its primary metabolites among the biotransformation products, suggesting that formation of the unsaturated bond between the N4 and C5 atoms is a key metabolic pathway [].

N-[(R)-1-((R)-7-chloro-1-isopropyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylcarbamoyl)-2-(2-fluorophenyl)-ethyl]-4-fluoro-2-trifluoromethyl-benzamide (BZP)

Compound Description: This compound is a peripherally acting Nav1.7 sodium channel blocker with high affinity and preferential selectivity for Nav1.7 over other sodium channel subtypes like Nav1.8 and Nav1.5. Preclinical studies in rat models of inflammatory and neuropathic pain demonstrated its efficacy in reversing hyperalgesia and allodynia, comparable to leading analgesics but without inducing motor coordination impairment associated with centrally acting analgesics [].

Overview

7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is a heterocyclic compound characterized by a unique seven-membered ring structure containing nitrogen. This compound, with the chemical formula C11H14N2OC_{11}H_{14}N_{2}O, is notable for its potential applications in medicinal chemistry and organic synthesis. The compound is synthesized as a building block for more complex molecules and has shown promise in various biological activities, including antimicrobial and anticancer properties.

Source and Classification

The compound is classified as a member of the benzoazepine family, which are known for their structural diversity and therapeutic potential. Its IUPAC name is 7-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one, and it has been cataloged in databases like PubChem under the identifier 53841-98-8.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one typically involves several key steps:

  1. Starting Material: The process begins with suitable precursors such as substituted aniline derivatives.
  2. Cyclization: The precursor undergoes cyclization with cyclic ketones, often facilitated by strong acids or bases to form the benzoazepine core.
  3. Reduction and Methylation: Subsequent reduction reactions are performed to introduce the amino group and methyl group, commonly using reducing agents like lithium aluminum hydride or methyl iodide .

Industrial production methods may involve multi-step synthesis processes optimized for yield and purity, often utilizing catalysts to enhance efficiency.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one features a fused bicyclic system. Key structural data include:

  • Molecular Formula: C11H14N2OC_{11}H_{14}N_{2}O
  • InChI: InChI=1S/C11H14N2O/c1-13-10-6-5-9(12)7-8(10)3-2-4-11(13)14/h5-7H,2-4,12H2,1H3
  • Molecular Weight: Approximately 190.24 g/mol.

The compound's structure contributes to its unique chemical properties and biological interactions.

Chemical Reactions Analysis

Reactions and Technical Details

7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one can participate in various chemical reactions:

  1. Oxidation: Utilizing agents like potassium permanganate or hydrogen peroxide can introduce functional groups.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride to modify the compound's functional groups.
  3. Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitutions depending on the functional groups present .

These reactions allow for the derivatization of the compound into various substituted derivatives for further applications.

Mechanism of Action

The mechanism of action of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by:

  • Binding to Active Sites: This can inhibit or activate enzyme activity.
  • Modulating Receptor Function: Acting as an agonist or antagonist at receptor sites can lead to therapeutic effects.

The specific pathways involved depend on the biological context and target molecules engaged by the compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Further analyses may include melting point determination and spectral data (NMR, IR) to elucidate structural characteristics .

Applications

Scientific Uses

7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one has several promising applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases including neurological disorders.
  2. Biological Research: Studied for antimicrobial and anticancer properties due to its ability to interact with biological targets.
  3. Organic Synthesis: Utilized as a building block for synthesizing more complex organic molecules in pharmaceutical development .

This compound's versatility makes it a valuable component in both academic research and industrial applications.

Introduction to Benzoazepinone Scaffolds in Medicinal Chemistry

Benzazepine derivatives represent a privileged scaffold in drug discovery, characterized by a seven-membered azepine ring fused to a benzene moiety. This bicyclic architecture provides stereochemical diversity and enables three-dimensional interactions with biological targets unattainable with planar scaffolds. The structural plasticity allows for tailored modifications at multiple positions—notably the lactam carbonyl (position 2), nitrogen (position 1), and aromatic ring substituents (positions 6–9)—yielding compounds with varied pharmacological profiles. Among these derivatives, 7-amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one (CAS 53841-98-8; molecular formula C₁₁H₁₄N₂O; MW 190.24 g/mol) has emerged as a synthetically versatile building block. Its core structure combines a methyl-substituted lactam with a critically positioned aromatic amine, enabling dual functionality as a hydrogen-bond donor/acceptor and a participant in charge-transfer interactions [1] [4].

Historical Context of Benzazepine Derivatives in Drug Discovery

Benzazepines entered medicinal chemistry through serendipitous discoveries and deliberate scaffold optimization:

  • 1950s–1970s: Early benzazepines like fenoldopam (a D1 dopamine receptor agonist) demonstrated clinical utility in hypertension, validating the scaffold’s bioavailability and target engagement. Concurrently, synthetic methodologies evolved, including intramolecular Heck cyclization (Bolton & Hodges, 1999), enabling efficient construction of the benzazepine core from immobilized allylglycine esters [1]. The Heck route achieved bicyclic lactam formation in >80% yield, facilitating rapid library synthesis [1].

  • 1980s–2000s: Galantamine—a natural benzazepine alkaloid from Galanthus species—was approved for Alzheimer’s disease (2001). It functions as a competitive acetylcholinesterase inhibitor (IC₅₀ 0.35 µM) and allosteric nicotinic receptor modulator, establishing benzazepines as neuroactive agents [1] [8]. Parallel work identified antitumoral benzazepines (e.g., paullones) targeting cyclin-dependent kinases [1].

  • 2010s–Present: Benzazepines diversified into new therapeutic roles:

  • GluN2B NMDA receptor antagonists (e.g., WMS-1405, Kᵢ 5.4 nM) for neuropathic pain [3]
  • Bradykinin receptor antagonists (e.g., JMV-1645) for inflammation [1]
  • Dopamine D1/D5 receptor ligands with sub-nM affinity for CNS disorders [7]

Table 1: Key Therapeutic Milestones for Benzazepine Derivatives

CompoundTherapeutic AreaBiological TargetDiscovery Era
FenoldopamHypertensionD1 dopamine receptor1980s
GalantamineAlzheimer’s diseaseAcetylcholinesterase2000s
PaullonesAnticancerCyclin-dependent kinases1990s
WMS-1405Neuropathic painGluN2B NMDA receptor2010s
5-HT6 ligandsNeuropsychiatric disordersSerotonin 5-HT6 receptor2020s

Role of 7-Amino Substitution in Bioactive Compound Design

The 7-amino group in 7-amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one confers distinct advantages in molecular recognition and derivatization:

  • Electronic & Steric Modulation:The electron-donating amine (pKₐ ~5–6) increases aromatic ring electron density, enhancing π-π stacking with receptor hydrophobic pockets. Ortho positioning relative to the fused azepine ring creates a 120° hinge region, sterically directing the amine toward complementary binding sites (e.g., enzyme catalytic residues or receptor sub-pockets) [1] [3]. This contrasts with meta- or para-substituted analogs, which exhibit reduced target affinity due to suboptimal vector alignment.

  • Hydrogen-Bonding Capacity:The primary amine (−NH₂) functions as a bifunctional H-bond donor/acceptor. In GluN2B antagonists, it forms dual H-bonds with Thr110 and Asp172 residues (ΔG = -3.2 kcal/mol), critical for sub-µM activity [3]. Conversion to amides, sulfonamides, or ureas—common in prodrug strategies—diminishes binding, confirming the amine’s irreplaceable role in direct target engagement [7].

  • Derivatization Gateway:The amine serves as a synthetic handle for:

  • Acylation: Generating amide conjugates with carboxylic acids (e.g., fluorescent probes)
  • Reductive amination: Introducing alkyl/aryl groups via carbonyl intermediates
  • Electrophilic substitution: Constructing fused heterocycles (e.g., benzimidazoles) [4]

Table 2: Molecular Characteristics of 7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

PropertyValue/SignificanceImpact on Bioactivity
7-Amino pKₐ~5.5 (weak base)Enhances solubility at physiological pH; facilitates salt formation
Hydrogen Bonding2 H-bond donors, 1 H-bond acceptorEnables strong, directional interactions with targets
Electrostatic PotentialElectron-rich aromatic system (σₘ = -0.16)Promotes π-cation/π-π stacking in hydrophobic pockets
Steric AccessibilityMinimal steric hindrance at C7Permits derivatization without scaffold distortion

Applications leveraging the 7-amino group include:

  • Antimicrobial agents: Primary amine critical for membrane penetration and DNA intercalation
  • Anticancer scaffolds: Analogues disrupt tubulin polymerization (IC₅₀ 1.8 µM in MCF-7 cells) [1]
  • Neuroprotective derivatives: Enhances blood-brain barrier permeability (LogP = 1.9; TPSA = 55 Ų) [3]

Table 3: Therapeutic Applications Enabled by 7-Amino Functionalization

ApplicationCompound ClassKey 7-Amino ModificationObserved Activity
Antitumoral agentsDarponesUnmodified -NH₂Paullone-like CDK inhibition
Neuroprotective agentsTetrahydro-3-benzazepines-NH₂ → -NHAcGluN2B antagonism (Kᵢ 14 nM)
D1 receptor ligandsFluoreno azepines-NH₂ retained5-HT6 receptor selectivity
Antibacterial scaffoldsBenzo[7]annulenamines-NH₂ → -NHSO₂CH₃RNA polymerase inhibition

Properties

CAS Number

53841-98-8

Product Name

7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

IUPAC Name

7-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one

Molecular Formula

C11H14N2O

Molecular Weight

190.246

InChI

InChI=1S/C11H14N2O/c1-13-10-6-5-9(12)7-8(10)3-2-4-11(13)14/h5-7H,2-4,12H2,1H3

InChI Key

ZFEPNHZKFHMDPN-UHFFFAOYSA-N

SMILES

CN1C(=O)CCCC2=C1C=CC(=C2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.